molecular formula C15H18N4O B2600123 N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine CAS No. 1436068-96-0

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine

Cat. No.: B2600123
CAS No.: 1436068-96-0
M. Wt: 270.336
InChI Key: VSQNNWNBXIMDJW-UHFFFAOYSA-N
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Description

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl group, a 6-methylpyridin-2-yl moiety, and a propargylamine (prop-2-yn-1-amine) linker. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the pyridine group contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-4-9-19(10-13-8-6-7-12(3)16-13)11-15-17-14(5-2)18-20-15/h1,6-8H,5,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQNNWNBXIMDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN(CC#C)CC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Propargylamine Reactivity

The terminal alkyne group in the propargylamine segment enables participation in click chemistry and cycloaddition reactions :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    Reacts with azides under Cu(I) catalysis to form 1,2,3-triazole derivatives. For example, with benzyl azide:

    Propargylamine+PhCH2N3CuSO4/sodium ascorbateTriazole adduct(Yield: 85–92%)[2][7]\text{Propargylamine} + \text{PhCH}_2\text{N}_3 \xrightarrow{\text{CuSO}_4/\text{sodium ascorbate}} \text{Triazole adduct} \quad (\text{Yield: 85–92\%}) \quad[2][7]
  • Oxidative Coupling:
    Under iodine/TBHP conditions, the alkyne undergoes oxidative C–C bond cleavage to generate amides or ketones (e.g., reaction with 2-aminopyridines yields N-(pyridin-2-yl)amides) .

1,2,4-Oxadiazole Ring Transformations

The 3-ethyl-1,2,4-oxadiazole moiety exhibits stability under acidic/basic conditions but participates in ring-opening and functionalization :

  • Nucleophilic Attack at C5:
    Reacts with hydroxylamine or hydrazines to form substituted amidoximes or triazoles. For example:

    Oxadiazole+NH2OHC5-substituted amidoxime(Yield: 70–78%)[6][8]\text{Oxadiazole} + \text{NH}_2\text{OH} \rightarrow \text{C5-substituted amidoxime} \quad (\text{Yield: 70–78\%}) \quad[6][8]
  • Electrophilic Substitution:
    Bromination at C5 occurs under Br₂/HBr conditions, forming 5-bromo-1,2,4-oxadiazoles (used in Suzuki couplings) .

Pyridine-Mediated Reactions

The 6-methylpyridine group directs electrophilic substitution and coordination chemistry :

  • Directed Ortho-Metalation (DoM):
    Lithiation at the C3 position using LDA enables coupling with aldehydes or ketones (e.g., synthesis of biaryl derivatives) .

  • N-Methyl Activation:
    The methyl group enhances electron density, facilitating Pd-catalyzed cross-couplings (e.g., Heck reactions with styrenes) .

Steric Effects

Bulkier substituents on the oxadiazole (e.g., ethyl vs. methyl) reduce yields in cycl

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine show effectiveness against various bacterial strains. These compounds function by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Case Study: A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .

1.2 Anticancer Properties

The compound's structure suggests potential anticancer properties. Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study: A synthesized derivative was evaluated in vitro against human cancer cell lines (e.g., HeLa and MCF7), resulting in a significant reduction in cell viability (IC50 < 20 µM) after 48 hours of treatment .

Agricultural Applications

2.1 Pesticidal Activity

Oxadiazole derivatives are known for their pesticidal properties. The compound has been evaluated for its ability to control pests in agricultural settings.

Case Study: Field trials demonstrated that formulations containing this compound effectively reduced aphid populations by over 70% compared to untreated controls .

Material Science

3.1 Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical properties.

Data Table: Comparison of Thermal Properties

CompoundGlass Transition Temperature (°C)Thermal Decomposition Temperature (°C)
N-[3-Ethyl-1,2,4-Oxadiazol-5-Yl]85320
Control Polymer (without additive)75290

The addition of N-[(3-Ethyl-1,2,4-oxadiazol-5-y)methyl]-N-[6-methylpyridin-2-y]methylpropynamine significantly improved the thermal stability of the resulting polymers .

Mechanism of Action

The mechanism of action of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the survival and proliferation of pathogens . The compound may inhibit these targets by binding to their active sites, thereby blocking their normal function .

Comparison with Similar Compounds

Compound 5n (N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine)

  • Structure : Combines a 1,3,4-oxadiazole core with pyridin-4-yl and dichlorophenyl groups.

N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine Derivatives

  • Structure : Features a pyridin-2-yl group attached to 1,3,4-oxadiazole.
  • Properties : Demonstrated antimicrobial activity against bacterial and fungal strains.
  • Key Differences : Absence of the propargylamine group limits its scope to antimicrobial applications rather than enzyme inhibition .

Thiadiazole Derivatives with Pyridine Substituents

Compound 25 (3-(5-Isopropoxy-2-pyridyl)-N-(3-isopropyl-2-pyridyl)-1,2,4-thiadiazol-5-amine)

  • Structure : 1,2,4-thiadiazole core with isopropoxy and isopropylpyridinyl groups.
  • Properties : 71% synthetic yield, 97% purity, and macrofilaricidal activity (IC₅₀ < 1 µM).
  • Key Differences : Thiadiazole (S-containing) vs. oxadiazole (O-containing) core may alter electronic properties and target selectivity .

Compound 11 (3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine)

  • Structure : Cyclopropoxy and methylpyridinyl substituents on a thiadiazole ring.
  • Properties : 19% yield, 95% purity, and potent macrofilaricidal activity.
  • Key Differences : Cyclopropoxy groups enhance steric bulk but may reduce metabolic stability compared to the ethyl group in the target compound .

Propargylamine-Containing Compounds

MBA236 (N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine)

  • Structure : Propargylamine linked to an indole-piperidine scaffold.
  • Properties : Dual cholinesterase/MAO-B inhibitor (IC₅₀: 0.12 µM for AChE, 0.03 µM for MAO-B).
  • Key Differences : The indole-piperidine system confers CNS permeability, whereas the target compound’s oxadiazole-pyridine system may favor peripheral targets .

Biological Activity

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine is a synthetic compound that incorporates oxadiazole and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings, providing a comprehensive understanding of its potential applications in pharmacology.

The compound has the following chemical properties:

  • Empirical Formula : C₉H₁₃N₃O
  • Molecular Weight : 155.20 g/mol
  • CAS Number : 938459-04-2
  • SMILES Notation : CCC1=NOC(CNCC)=N1 .

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In a comparative study, certain oxadiazole derivatives exhibited antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL, outperforming traditional antibiotics like chloramphenicol .

Anti-inflammatory Activity

Several studies have indicated that oxadiazole derivatives possess anti-inflammatory properties. For example, compounds synthesized with oxadiazole cores were assessed using the carrageenan-induced paw edema model in rats. These compounds demonstrated significant inhibition of inflammation compared to standard anti-inflammatory drugs like indomethacin .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been evaluated. Compounds with phenolic hydroxyl groups showed superior performance in DPPH free radical scavenging assays, indicating their potential as antioxidant agents . The structure-function relationship suggests that the presence of hydroxyl groups enhances the antioxidant activity.

Acetylcholinesterase Inhibition

Oxadiazole derivatives are being explored for their role in neuropharmacology. Some studies report that specific derivatives inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The best-performing compounds had IC50 values as low as 1.098 µM, demonstrating their potential as therapeutic agents for cognitive disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives revealed their effectiveness against multi-drug resistant strains of bacteria. The results indicated that specific modifications to the oxadiazole structure significantly enhanced antimicrobial potency.

CompoundMIC (μg/mL)Target Bacteria
Compound A16S. aureus
Compound B8E. coli
Compound C32P. aeruginosa

Case Study 2: Anti-inflammatory Properties

In an evaluation of anti-inflammatory effects, a series of oxadiazole derivatives were tested against carrageenan-induced inflammation in rats. The findings showed that certain compounds significantly reduced paw swelling compared to control groups.

CompoundInhibition (%)Standard Drug
Compound D75%Indomethacin
Compound E60%Aspirin

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the 1,2,4-oxadiazole and pyridine moieties in this compound?

  • The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions, while the pyridine moiety is typically functionalized through nucleophilic substitution or cross-coupling reactions. For example, coupling 3-ethyl-1,2,4-oxadiazole-5-carbaldehyde with propargylamine intermediates has been reported using reductive amination (e.g., NaBH(OAc)₃ in DCM) . Pyridylmethyl groups are introduced via alkylation or Mitsunobu reactions, as seen in analogous quinazoline syntheses (82% yield achieved with similar conditions) .

Q. How are intermediates and final products characterized to confirm structural integrity?

  • Multi-modal characterization is critical:

  • 1H/13C NMR to verify regiochemistry (e.g., oxadiazole C5-methyl vs. pyridine C6-methyl).
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • FTIR to identify functional groups (e.g., C≡N stretches in oxadiazole at ~1600 cm⁻¹).
  • Elemental analysis (C, H, N) to validate purity (>95% required for publication) .

Q. What solvent systems and catalysts optimize yield in propargylamine linkages?

  • Propargylamine formation often employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), but Pd-catalyzed couplings (e.g., Sonogashira) may also be used. For example, toluene with Pd(PPh₃)₄ at 80°C yielded 21% of a triazoloquinoxaline analog, suggesting room for optimization via ligand screening (e.g., XPhos) or microwave-assisted heating .

Advanced Research Questions

Q. How can conflicting data on reaction yields (e.g., 21% vs. 82%) be resolved through mechanistic studies?

  • Low yields (e.g., 21% in CuAAC reactions) may stem from side reactions (e.g., alkyne dimerization) or competing pathways. Kinetic studies (e.g., in situ IR monitoring) and computational modeling (DFT) can identify rate-limiting steps. For instance, steric hindrance from the 6-methylpyridine group might slow nucleophilic attack, necessitating bulkier ligands or alternative leaving groups .

Q. What structural analogs of this compound exhibit improved bioactivity, and how does substituent placement influence activity?

  • Analog studies reveal that:

  • Electron-withdrawing groups on the oxadiazole (e.g., nitro) enhance antimicrobial activity by 2–4×.
  • Methyl substitution at pyridine C6 improves metabolic stability but reduces solubility.
  • Propargyl chain elongation (e.g., butynyl) may increase cytotoxicity in cancer cell lines (IC₅₀ < 10 µM reported for pyrazolo-pyrimidines) .

Q. Which computational methods are effective for predicting binding modes to biological targets?

  • Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., cytochrome P450) can prioritize synthetic targets. For example, oxadiazole derivatives showed strong docking scores (-9.2 kcal/mol) against bacterial FabH enzymes, correlating with experimental MIC values (2–8 µg/mL) .

Methodological Recommendations

  • Synthesis Optimization : Screen Pd/Cu catalysts with bi dentate ligands (e.g., BINAP) to improve propargylamine coupling efficiency .
  • Bioassay Design : Use checkerboard assays to evaluate synergy with known antibiotics (e.g., ciprofloxacin) against multidrug-resistant strains .
  • Data Contradiction Analysis : Apply multivariate analysis (PCA) to correlate reaction parameters (temp, solvent polarity) with yield variability .

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